molecular formula C16H17ClN6O B5564381 N-(3-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE

N-(3-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE

Cat. No.: B5564381
M. Wt: 344.80 g/mol
InChI Key: FDFURKLQZSNQHO-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a heterocyclic compound featuring a fused [1,2,5]oxadiazolo[3,4-b]pyrazine core substituted with a 3-chlorophenylamine group at position 5 and a 4-methylpiperidine moiety at position 4. This structure combines electron-deficient aromatic systems with a piperidine ring, which may enhance solubility and bioavailability compared to simpler oxadiazole derivatives.

Properties

IUPAC Name

N-(3-chlorophenyl)-5-(4-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN6O/c1-10-5-7-23(8-6-10)16-15(18-12-4-2-3-11(17)9-12)19-13-14(20-16)22-24-21-13/h2-4,9-10H,5-8H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFURKLQZSNQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=NON=C3N=C2NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazolopyrazine core, followed by the introduction of the chlorophenyl and methylpiperidinyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to achieve a scalable and economically viable process for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-6-(4-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • 6-(2-Bromophenyl)-N-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine (4a) :
    This analogue replaces the 3-chlorophenyl and 4-methylpiperidine groups with a bromophenyl and phenyl substituent. It exhibits a lower melting point (174–175°C) and moderate yield (55%) compared to other derivatives, likely due to the electron-withdrawing bromine atom affecting crystallinity .
  • N-(Benzo[d][1,3]dioxol-5-yl)-6-(4-benzylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine: Substitution with a benzodioxolyl group and benzylpiperidine increases molecular weight (430.46 g/mol vs. Safety data for this compound highlight its classification for non-medical use, a common restriction among oxadiazolo-pyrazine derivatives .

Substituent-Driven Activity and Properties

Compound Name Substituents (Position 5/6) Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
Target Compound 3-Chlorophenyl / 4-Methylpiperidine ~400* Not reported Hypothesized kinase inhibition
4a Phenyl / 2-Bromophenyl 413.19 174–175 Synthetic intermediate
4i m-Tolyl / 2-Bromophenyl 427.23 169–170 Oxidative C–H activation studies
Compound from Benzodioxolyl / Benzylpiperidine 430.46 Not reported Industrial research

*Estimated based on analogous structures.

Functional Group Impact on Bioactivity

  • Fluorinated Derivatives : Compounds like N-(4-fluorophenyl)-5-methoxy-[1,2,5]oxadiazolo[3,4-b]pyridin-6-amine demonstrate that fluorine substitution enhances metabolic stability and binding affinity in mitochondrial uncoupling studies . The target compound’s 3-chlorophenyl group may similarly improve target engagement but with reduced electronegativity compared to fluorine.
  • Piperidine vs. Piperazine Analogues : The 4-methylpiperidine group in the target compound likely offers conformational rigidity compared to piperazine-based derivatives (e.g., 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide), which exhibit broader hydrogen-bonding capacity due to the additional nitrogen .

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